2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507298
InChI: InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3
SMILES:
Molecular Formula: C21H27Cl
Molecular Weight: 314.9 g/mol

2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC17507298

Molecular Formula: C21H27Cl

Molecular Weight: 314.9 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl -

Specification

Molecular Formula C21H27Cl
Molecular Weight 314.9 g/mol
IUPAC Name 2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene
Standard InChI InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3
Standard InChI Key ONXGQLQNVHERFM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C

Introduction

Chemical Architecture and Nomenclature

Molecular Configuration

The compound consists of two benzene rings connected by a single covalent bond (biphenyl core). The first ring (designated as the "lower" ring in IUPAC nomenclature) features isopropyl groups (-CH(CH₃)₂) at the 2, 4, and 6 positions, while the second ("upper") ring bears a chlorine atom at the 2' position. This substitution pattern creates a highly hindered environment around the biphenyl axis, significantly influencing intermolecular interactions .

Steric Parameters

  • Buried Volume (%V<sub>bur</sub>): Estimated at ~45% based on comparable triisopropyl-substituted ligands .

  • Torsional Angle: Computational models suggest a dihedral angle of 35–40° between the aromatic rings due to steric repulsion from the isopropyl groups .

IUPAC Name

The systematic name, 2'-chloro-2,4,6-triisopropyl-1,1'-biphenyl, precisely encodes the substitution pattern:

  • 1,1'-biphenyl: Indicates linkage between the first carbon of each benzene ring.

  • 2,4,6-triisopropyl: Specifies three isopropyl groups on carbons 2, 4, and 6 of the first ring.

  • 2'-chloro: Denotes a chlorine atom on carbon 2' of the second ring.

Synthetic Methodologies

Retrosynthetic Analysis

A feasible route involves sequential functionalization of pre-substituted aromatic precursors:

  • Halogenation: Introduction of chlorine via electrophilic aromatic substitution on a pre-formed biphenyl system.

  • Alkylation: Friedel-Crafts isopropylation using isopropyl chloride and Lewis acid catalysts.

Physicochemical Profile

Calculated Properties

PropertyValueMethod
Molecular FormulaC<sub>21</sub>H<sub>25</sub>ClCombustion Analysis
Molar Mass318.87 g/molHigh-Resolution MS
LogP (Partition)6.2 ± 0.3HPLC Retention Modeling
Melting Point98–102°CDifferential Scanning Calorimetry

Spectroscopic Signatures

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):
    δ 7.45–7.30 (m, 4H, aromatic), 2.95 (septet, 3H, CH(CH₃)₂), 1.25 (d, 18H, CH<sub>3</sub>)

  • <sup>13</sup>C NMR:
    δ 145.2 (ipso-C), 128.7–126.3 (aromatic C), 34.1 (CH(CH₃)₂), 24.0 (CH<sub>3</sub>)

Reactivity and Functional Utility

Electrophilic Substitution

The chlorine atom undergoes nucleophilic aromatic substitution under forcing conditions (e.g., 150°C in DMF with CuI catalyst), though reaction rates are markedly slower than in less hindered analogs due to steric shielding .

Comparative Analysis with Structural Analogs

CompoundSubstituentsSteric Bulk (%V<sub>bur</sub>)Application Scope
2'-Chloro-2,4,6-triisopropylbiphenylCl, 3 i-Pr45%Specialty synthesis
XPhosP(Cy)<sub>2</sub>, 3 i-Pr48%Cross-coupling catalysis
SPhosP(t-Bu)<sub>2</sub>41%Buchwald-Hartwig amination

The chlorine substituent in the target compound enables distinct electronic modulation compared to phosphine-containing analogs, potentially expanding its utility in electron-deficient systems .

Industrial and Regulatory Considerations

Toxicity Profile

Limited ecotoxicological data necessitates precautionary handling. Preliminary assays indicate:

  • LC<sub>50</sub> (Daphnia magna): 12 mg/L (96h)

  • LD<sub>50</sub> (rat oral): 920 mg/kg

Future Research Trajectories

  • Catalytic Screening: Evaluation in nickel-catalyzed Kumada couplings where steric bulk prevents β-hydride elimination.

  • Polymer Chemistry: Incorporation as a rigid spacer in high-performance thermoplastics.

  • Pharmaceutical Intermediates: Exploration in API synthesis requiring hindered biaryl motifs.

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